

# Application Notes and Protocols for Antitumor Agent TRC105 (Carotuximab) Combination Therapy

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## Compound of Interest

Compound Name: Antitumor agent-105

Cat. No.: B12394141

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## Introduction

TRC105 (Carotuximab) is a chimeric IgG1 monoclonal antibody that targets endoglin (CD105), a co-receptor for the transforming growth factor-beta (TGF- $\beta$ ) superfamily.<sup>[1][2][3]</sup> Endoglin is highly expressed on the surface of proliferating endothelial cells, making it a key regulator of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.<sup>[1][3]</sup> TRC105 exerts its antitumor effects through multiple mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and the inhibition of BMP-9 and downstream Smad signaling, which ultimately disrupts angiogenesis. Preclinical and clinical studies have shown that TRC105 can potentiate the effects of other anticancer agents, particularly those that target the vascular endothelial growth factor (VEGF) pathway, such as bevacizumab. Upregulation of the endoglin pathway has been identified as a potential mechanism of resistance to anti-VEGF therapies, providing a strong rationale for combination treatment.

These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the combination therapy of TRC105 with a VEGF inhibitor.

## Data Presentation

## In Vitro Efficacy of TRC105 in Combination with Bevacizumab

Cell Line	Assay	TRC105 (µg/mL)	Bevacizumab (ng/mL)	Combination Effect	Reference
HUVEC	Tube Formation	100	100	Greater inhibition than single agents	
HUVEC	Migration	100	100	More inhibition than single agents	
HUVEC	Apoptosis	100	N/A	3-fold increase vs. control	
HUVEC	Apoptosis	1000	N/A	6-fold increase vs. control	

## In Vivo Efficacy of TRC105 in Combination Therapy

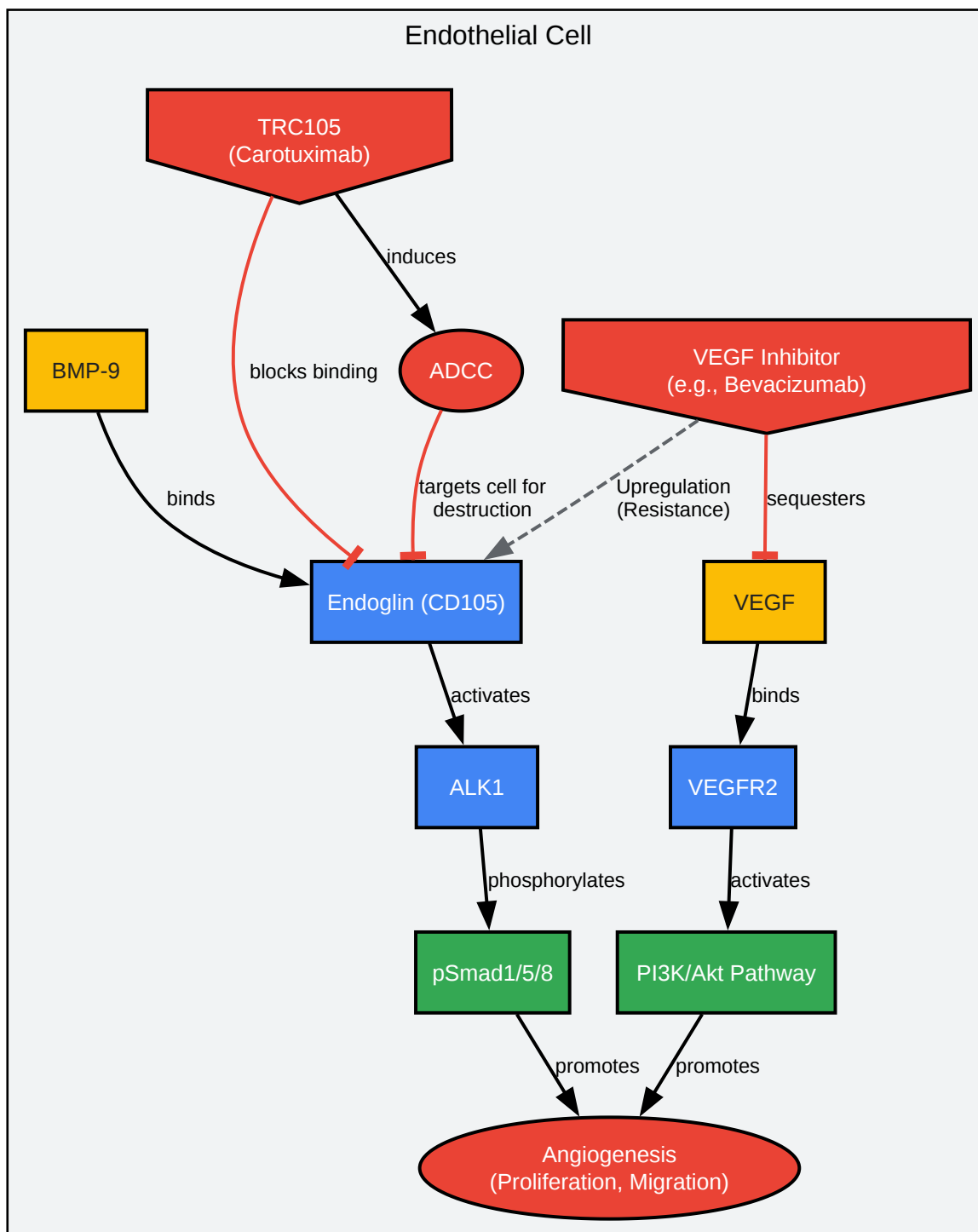
Tumor Model	Combination Agent	TRC105 Dosing	Combination Agent Dosing	Outcome	Reference
Murine Breast Cancer	Bevacizumab	Not specified	Not specified	Inhibition of tumor growth and metastasis	
Syngeneic Colorectal Cancer (Subcutaneous)	PD-1 Antibody	Not specified	Not specified	Significantly reduced tumor volume vs. single agents	
Syngeneic Colorectal Cancer (Orthotopic)	PD-1 Antibody	Not specified	Not specified	Significantly improved survival vs. single agents	

## Clinical Trial Data for TRC105 Combination Therapy

Cancer Type	Combination Agent	TRC105 Dose	Patient Response	Clinical Trial ID	Reference
Advanced Solid Tumors	Bevacizumab	10 mg/kg weekly	47% with stable disease or better	NCT01332721	
Recurrent Glioblastoma	Bevacizumab	10 mg/kg weekly	Median PFS of 1.81 months	NCT01648348	
Metastatic Renal Cell Carcinoma	Axitinib	Not specified	No improvement in PFS	NCT01806064	
Advanced Angiosarcoma	Pazopanib	Not specified	No improvement in PFS	NCT02979899	

## Signaling Pathway Diagram

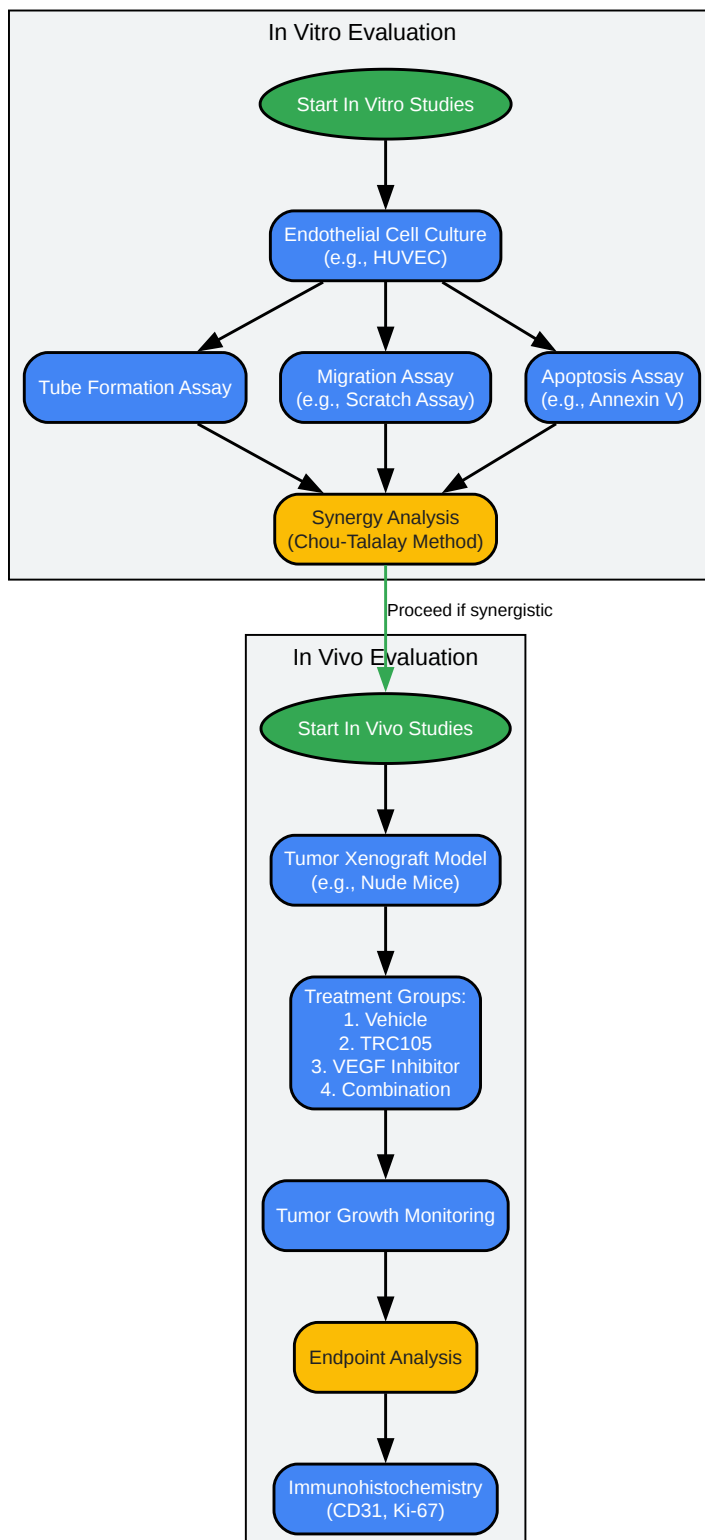
## Mechanism of Action of TRC105 in Combination with VEGF Inhibition

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Caption: Dual blockade of Endoglin (CD105) and VEGF pathways to inhibit angiogenesis.

## Experimental Workflow Diagram

Workflow for Preclinical Evaluation of TRC105 Combination Therapy



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Caption: A stepwise approach for evaluating TRC105 combination therapy.

## Experimental Protocols

### In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the effect of TRC105, alone and in combination with a VEGF inhibitor, on the ability of endothelial cells to form capillary-like structures.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Matrigel Basement Membrane Matrix
- TRC105 (Carotuximab)
- VEGF Inhibitor (e.g., Bevacizumab)
- Human IgG Isotype Control
- 24-well tissue culture plates
- Calcein AM fluorescent dye

Protocol:

- Thaw Matrigel on ice overnight. Pipette 250  $\mu$ L of Matrigel into each well of a pre-chilled 24-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.
- Harvest HUVECs using trypsin and resuspend them in EGM-2 at a concentration of  $2 \times 10^5$  cells/mL.

- Prepare treatment groups in the cell suspension:
  - Vehicle control (medium only)
  - Human IgG Isotype Control (at the same concentration as TRC105)
  - TRC105 (e.g., 100 µg/mL)
  - VEGF Inhibitor (e.g., 100 ng/mL)
  - TRC105 + VEGF Inhibitor
- Add 500 µL of the HUVEC suspension to each Matrigel-coated well.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours.
- After incubation, carefully remove the medium and wash the cells with PBS.
- Stain the cells with Calcein AM for 30 minutes.
- Visualize and capture images of the tube networks using a fluorescence microscope.
- Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

## In Vitro Cell Migration (Scratch) Assay

Objective: To evaluate the effect of TRC105, alone and in combination with a VEGF inhibitor, on endothelial cell migration.

Materials:

- HUVECs
- EGM-2 Medium
- TRC105
- VEGF Inhibitor



- Human IgG Isotype Control
- 6-well tissue culture plates
- 200  $\mu$ L pipette tip

Protocol:

- Seed HUVECs in 6-well plates and culture until a confluent monolayer is formed.
- Create a "scratch" in the cell monolayer using a sterile 200  $\mu$ L pipette tip.
- Gently wash the wells with PBS to remove detached cells.
- Replace the medium with fresh EGM-2 containing the respective treatments:
  - Vehicle control
  - Human IgG Isotype Control
  - TRC105 (e.g., 100  $\mu$ g/mL)
  - VEGF Inhibitor (e.g., 100 ng/mL)
  - TRC105 + VEGF Inhibitor
- Capture images of the scratch at 0 hours.
- Incubate the plate at 37°C and 5% CO<sub>2</sub>.
- Capture images of the same fields at various time points (e.g., 8, 16, and 24 hours).
- Measure the width of the scratch at multiple points for each image.
- Calculate the percentage of wound closure relative to the 0-hour time point.

## In Vitro Apoptosis Assay

Objective: To determine if TRC105, alone or in combination, induces apoptosis in endothelial cells.

Materials:

- HUVECs
- EGM-2 Medium
- TRC105
- VEGF Inhibitor
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Protocol:

- Seed HUVECs in 6-well plates and allow them to adhere overnight.
- Treat the cells with the different drug combinations as described in the previous protocols for 24-48 hours.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

## Synergy Analysis using the Chou-Talalay Method

Objective: To quantitatively determine if the combination of TRC105 and a VEGF inhibitor results in synergistic, additive, or antagonistic effects.

Protocol:

- Perform dose-response experiments for each drug individually and in combination using the in vitro assays described above (e.g., cell viability, tube formation).
- For combination studies, use a constant ratio of the two drugs.
- Calculate the fraction of cells affected (Fa) for each dose and combination.
- Use software such as CompuSyn to analyze the data based on the Chou-Talalay method.
- The software will generate a Combination Index (CI) value:
  - $CI < 1$  indicates synergism
  - $CI = 1$  indicates an additive effect
  - $CI > 1$  indicates antagonism

## In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of TRC105 in combination with a VEGF inhibitor in a mouse xenograft model.

Materials:

- Athymic nude mice (4-6 weeks old)
- Human tumor cell line (e.g., a renal or breast cancer cell line known to be responsive to anti-angiogenic therapy)
- Matrigel
- TRC105

- VEGF Inhibitor (e.g., Bevacizumab)
- Sterile PBS
- Calipers

Protocol:

- Subcutaneously inject  $1-5 \times 10^6$  tumor cells mixed with Matrigel into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment groups (n=8-10 mice per group):
  - Group 1: Vehicle control (e.g., sterile PBS, intraperitoneally, twice weekly)
  - Group 2: TRC105 (e.g., 10 mg/kg, intraperitoneally, twice weekly)
  - Group 3: VEGF Inhibitor (e.g., Bevacizumab, 5 mg/kg, intraperitoneally, twice weekly)
  - Group 4: TRC105 + VEGF Inhibitor (at the same doses and schedule as the single-agent groups)
- Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Monitor animal body weight and overall health throughout the study.
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

## Immunohistochemistry (IHC) Analysis of Tumor Tissues

Objective: To assess the effect of the combination therapy on tumor angiogenesis and proliferation.

Materials:

- Formalin-fixed, paraffin-embedded tumor tissues from the xenograft study
- Primary antibodies: anti-CD31 (for microvessel density) and anti-Ki-67 (for proliferation)
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain
- Microscope

Protocol:

- Deparaffinize and rehydrate the tumor tissue sections.
- Perform antigen retrieval according to the primary antibody manufacturer's recommendations.
- Block endogenous peroxidase activity.
- Incubate the sections with the primary antibodies (anti-CD31 and anti-Ki-67) overnight at 4°C.
- Wash the sections and incubate with the HRP-conjugated secondary antibody.
- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.
- Dehydrate and mount the slides.
- Capture images of the stained sections using a light microscope.
- Quantify the microvessel density (by counting CD31-positive vessels) and the proliferation index (by calculating the percentage of Ki-67-positive cells) in multiple fields of view for each tumor.

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